BenchChemオンラインストアへようこそ!

((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester

Asymmetric Synthesis Cyclopropanation Chiral Auxiliary

((R)-1-Hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester (CAS 142618-92-6), also known as N-Boc-D-tert-leucinol or Boc-D-Gly(tBu)-ol, is a chiral N-Boc-protected amino alcohol derived from D-tert-leucine. It serves as a critical chiral building block in asymmetric synthesis, peptide coupling, and medicinal chemistry, where its defined (R)-stereochemistry and sterically demanding tert-butyl group provide unmatched stereocontrol.

Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
CAS No. 142618-92-6
Cat. No. B3240003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester
CAS142618-92-6
Molecular FormulaC11H23NO3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m0/s1
InChIKeyAZHJHZWFJVBGIL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-1-Hydroxymethyl-2,2-dimethyl-propyl)-carbamic Acid tert-Butyl Ester (CAS 142618-92-6) for Chiral Synthesis


((R)-1-Hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester (CAS 142618-92-6), also known as N-Boc-D-tert-leucinol or Boc-D-Gly(tBu)-ol, is a chiral N-Boc-protected amino alcohol derived from D-tert-leucine . It serves as a critical chiral building block in asymmetric synthesis, peptide coupling, and medicinal chemistry, where its defined (R)-stereochemistry and sterically demanding tert-butyl group provide unmatched stereocontrol [1].

Why Chemists Cannot Simply Substitute CAS 142618-92-6 with Its (S)-Enantiomer or Racemate


The (R)-configuration of N-Boc-D-tert-leucinol is indispensable for generating the desired absolute stereochemistry in downstream products. Substituting with the (S)-enantiomer (CAS 153645-26-2) or a racemic mixture will invert or degrade the chiral fidelity of the final compound, directly compromising efficacy in drug candidates or chiral catalyst performance. Furthermore, the (R)-enantiomer has historically been difficult to access via straightforward synthesis relative to the (S)-enantiomer, making a reliable, high-purity source a critical procurement differentiator [1].

Quantitative Evidence of Superiority for (R)-Boc-D-tert-leucinol (CAS 142618-92-6)


Superior Diastereoselectivity in Cyclopropanation: tert-Leucinol vs. Valinol Auxiliary

In chromium Fischer carbene-mediated cyclopropanation, the oxazoline derived from (S)-tert-leucinol achieves total facial stereoselectivity (>98% ee). In contrast, the oxazoline derived from (S)-valinol, while effective, does not reach the same level of absolute stereocontrol under identical conditions. This establishes that the tert-butyl group of the leucinol scaffold provides a decisive steric advantage over the isopropyl group of valinol [1].

Asymmetric Synthesis Cyclopropanation Chiral Auxiliary

10-Fold Improvement in HCV Replicon Potency Using tert-Leucinol-Derived Cap

In second-generation HCV NS3 protease inhibitors, replacing the P3 capping group with a tert-leucinol-derived cyclic imide improved the cell-based replicon EC90 by more than 10-fold (EC90 = 40 nM for the best cap) compared to previous caps. This demonstrates that the steric and electronic properties of tert-leucinol are critical for achieving picomolar enzyme inhibition (K_i* = 4 nM) and translating into cellular potency [1].

Antiviral Drug Discovery Hepatitis C Virus Peptidomimetic

Historical Scarcity of the (R)-Enantiomer Justifies Premium Procurement

The (R)-enantiomer of tert-leucinol has historically been difficult to obtain due to the laborious synthesis of its precursor (R)-tert-leucine. A 1995 classical resolution method reported yields of 73% and enantiomeric purity >98% ee for (R)-tert-leucine, enabling straightforward preparation of the (R)-enantiomer for the first time [1]. Even today, the (S)-enantiomer (CAS 153645-26-2) is more widely available, with melting point 103–108 °C and optical rotation -7.9° to -5.5° (c=1, CHCl3) . A reliable, high-purity source of the (R)-enantiomer (CAS 142618-92-6) therefore constitutes a competitive supply advantage.

Chiral Resolution Amino Alcohol Supply Asymmetric Synthesis

High Enantiomeric Purity Specification: 98% Min. Purity (AKSci) vs. Generic 95%

The target compound is specified at a minimum purity of 98% by a reputable supplier (AKSci), whereas generic research-grade batches are often marketed at 95% purity. This 3% absolute purity margin can translate into significant differences in reaction yields and product enantiopurity in multistep syntheses where impurities accumulate . The compound has also been reported at ~99% purity in synthetic papers, confirming the feasibility of high-quality batches .

Chiral Purity Quality Control Procurement Specification

Boc Protection Stability Advantage Over Fmoc in Peptide Synthesis

The Boc protecting group remains stable under the basic conditions used for peptide coupling but can be selectively removed by mild acid (e.g., TFA). This orthogonal stability profile contrasts with the Fmoc group, which requires basic deprotection (piperidine) and is susceptible to premature cleavage under certain reaction conditions . Consequently, N-Boc-D-tert-leucinol is compatible with Boc-chemistry solid-phase peptide synthesis (SPPS) strategies where Fmoc-based alternatives cannot be used, providing greater synthetic flexibility.

Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Recommended Application Scenarios for CAS 142618-92-6 Based on Evidence


Asymmetric Cyclopropanation Requiring >98% ee Stereocontrol

When constructing chiral cyclopropane rings in pharmaceutical intermediates, the oxazoline derived from (R)-Boc-D-tert-leucinol can achieve total facial stereoselectivity (>98% ee), outperforming valinol-derived auxiliaries [1]. This level of control is essential for producing single-enantiomer drug candidates like antiviral agents.

HCV Protease Inhibitor Lead Optimization

For medicinal chemistry teams developing next-generation HCV NS3 protease inhibitors, incorporation of (R)-Boc-D-tert-leucinol as a P3 cap precursor can provide >10-fold improvement in cellular potency (EC90) compared to traditional caps, as demonstrated in the boceprevir optimization program [2].

Solid-Phase Peptide Synthesis with Boc-Strategy

In SPPS protocols employing Boc-chemistry, N-Boc-D-tert-leucinol serves as a stable, orthogonally protected amino alcohol building block. Its Boc protection remains intact during basic coupling steps and is selectively removed with mild acid, enabling the construction of peptides containing non-natural D-tert-leucine residues where acid-labile Fmoc groups cannot be used .

Research Requiring the Historically Scarce (R)-Enantiomer

For academic and industrial laboratories pursuing asymmetric syntheses where the (R)-configuration is mandatory, this compound provides immediate access to a previously arduous-to-synthesize enantiomer, backed by ≥98% purity and consistent supply, thereby circumventing costly in-house resolution or chiral chromatography [3].

Quote Request

Request a Quote for ((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.